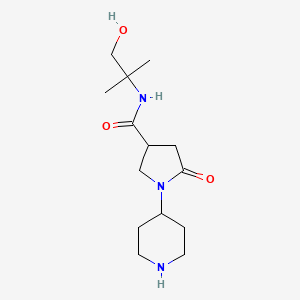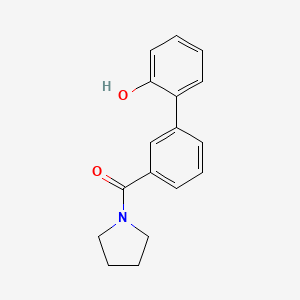
2-(3-Pyrrolidinocarbonylphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Pyrrolidinocarbonylphenyl)phenol” is a chemical compound with the CAS Number: 1261965-79-0 and a molecular weight of 267.33 . Its IUPAC name is 3’-(1-pyrrolidinylcarbonyl)[1,1’-biphenyl]-2-ol .
Molecular Structure Analysis
The molecular formula of “2-(3-Pyrrolidinocarbonylphenyl)phenol” is C17H17NO2 . The InChI code is 1S/C17H17NO2/c19-16-9-2-1-8-15 (16)13-6-5-7-14 (12-13)17 (20)18-10-3-4-11-18/h1-2,5-9,12,19H,3-4,10-11H2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research by Ulaş (2021) focused on the synthesis of a new alkylaminophenol compound through the Petasis reaction, exploring its structural properties using spectroscopic methods (FTIR, UV, NMR) and computational studies. The study provided insights into molecular properties such as bond lengths, angles, thermodynamic parameters, and non-linear optical (NLO) analysis, demonstrating the compound's theoretical and experimental compatibility (Ulaş, 2021).
Catalytic and Corrosion Inhibition Applications
Another avenue of research involved the use of Schiff bases, which are structurally related to the compound , as corrosion inhibitors for carbon steel in acidic environments. Hegazy et al. (2012) showed that these compounds effectively prevent corrosion, providing a potential application in protecting industrial materials (Hegazy et al., 2012).
Luminescent Materials
The synthesis and luminescent properties of phenol-pyridyl boron complexes, as discussed by Zhang et al. (2006), highlight the potential of similar organic compounds in creating materials with specific optical properties. These compounds exhibited bright blue luminescence, which could be leveraged in electroluminescent devices and other applications requiring luminescent materials (Zhang et al., 2006).
Antioxidant and Enzyme Inhibition
Research on pyrido[1,2-a]pyrimidin-4-one derivatives bearing a phenol or catechol moiety demonstrated significant aldose reductase (ALR2) inhibition and antioxidant properties. These findings suggest that compounds with a phenol structure might serve as templates for designing enzyme inhibitors with potential therapeutic applications (La Motta et al., 2007).
Electrochemical Sensors
The development of coated graphite electrodes for the selective determination of europium (III) ions using ligands structurally related to 2-(3-Pyrrolidinocarbonylphenyl)phenol suggests the compound's potential application in creating selective sensors for metal ions. This approach could be critical in environmental monitoring and analytical chemistry (Upadhyay et al., 2013).
Safety And Hazards
The safety data sheet for phenol, a related compound, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, is suspected of causing genetic defects, causes damage to organs through prolonged or repeated exposure, and is toxic if swallowed, in contact with skin or if inhaled .
Eigenschaften
IUPAC Name |
[3-(2-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-9-2-1-8-15(16)13-6-5-7-14(12-13)17(20)18-10-3-4-11-18/h1-2,5-9,12,19H,3-4,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWPWWNOGACCTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683635 |
Source


|
| Record name | (2'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'-Hydroxy-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
CAS RN |
1261965-79-0 |
Source


|
| Record name | (2'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

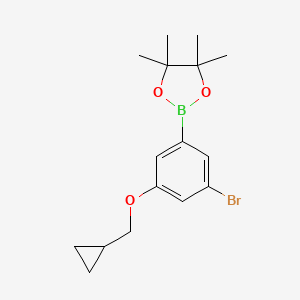

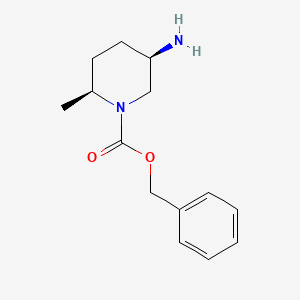
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B577881.png)
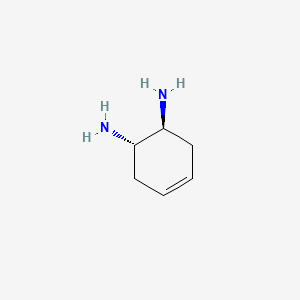
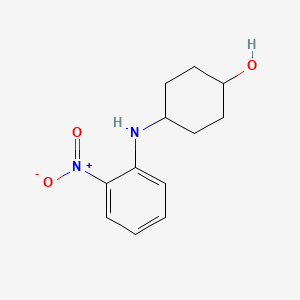
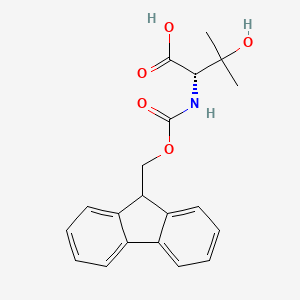
![3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B577888.png)
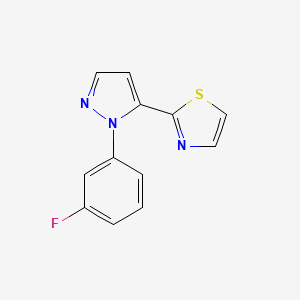
![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)
![5-(3-Chloropropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B577892.png)
![4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B577896.png)
